molecular formula C21H21NO3 B11699592 5,5-Dimethyl-2-{[(2-phenoxyphenyl)amino]methylene}cyclohexane-1,3-dione

5,5-Dimethyl-2-{[(2-phenoxyphenyl)amino]methylene}cyclohexane-1,3-dione

Cat. No.: B11699592
M. Wt: 335.4 g/mol
InChI Key: OCIOSERGHKCRES-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-{[(2-phenoxyphenyl)amino]methylene}cyclohexane-1,3-dione: is an organic compound with a complex structure that includes a cyclohexane ring, dimethyl groups, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-{[(2-phenoxyphenyl)amino]methylene}cyclohexane-1,3-dione typically involves multiple steps. One common method includes the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 2-phenoxyaniline under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized products depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products:

    Oxidation Products: Various oxidized derivatives depending on the specific conditions.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for chemists.

Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It may be used in the development of new drugs or as a probe to study biochemical pathways.

Medicine: The compound’s potential medicinal properties are of interest. It may be investigated for its ability to interact with specific molecular targets, leading to the development of new therapeutic agents.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-{[(2-phenoxyphenyl)amino]methylene}cyclohexane-1,3-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

    5,5-Dimethyl-1,3-cyclohexanedione: A structurally similar compound with different functional groups.

    5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Another related compound with a boron-containing ring.

Uniqueness: 5,5-Dimethyl-2-{[(2-phenoxyphenyl)amino]methylene}cyclohexane-1,3-dione is unique due to its combination of a cyclohexane ring, dimethyl groups, and a phenoxyphenyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(2-phenoxyphenyl)iminomethyl]cyclohex-2-en-1-one

InChI

InChI=1S/C21H21NO3/c1-21(2)12-18(23)16(19(24)13-21)14-22-17-10-6-7-11-20(17)25-15-8-4-3-5-9-15/h3-11,14,23H,12-13H2,1-2H3

InChI Key

OCIOSERGHKCRES-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2OC3=CC=CC=C3)O)C

Origin of Product

United States

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